3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one
Description
This compound is a heterocyclic organic molecule featuring three distinct pharmacophoric groups:
- 3,5-Dimethylisoxazole: A five-membered aromatic ring with oxygen and nitrogen atoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- Piperidine: A six-membered nitrogen-containing ring, often used to improve solubility and bioavailability in drug design.
- 2-Ethylimidazole: A substituted imidazole moiety, which contributes to interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-18-20-9-12-23(18)13-16-7-10-22(11-8-16)19(24)6-5-17-14(2)21-25-15(17)3/h9,12,16H,4-8,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQAWDDBRLSSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)CCC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the imidazole and piperidine rings through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Oxazole Ring Reactivity
The oxazole ring (3,5-dimethyl-1,2-oxazol-4-yl) undergoes electrophilic substitution reactions due to its aromatic nature. Key reactions include:
These reactions are critical for diversifying the compound’s structure, particularly in medicinal chemistry applications .
Imidazole Functional Group Reactions
The 2-ethyl-1H-imidazole moiety participates in:
Coordination Chemistry
Imidazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance antibacterial activity . For example:
Characterized via UV-Vis and IR spectroscopy .
Acid-Base Reactions
The imidazole ring undergoes protonation (pKa ~6.9) in acidic conditions, altering solubility and reactivity. Deprotonation occurs in basic media, enabling alkylation or acylation at the N1 position .
Piperidine and Propan-1-one Reactions
The piperidine-propanone backbone supports:
These modifications are pivotal for tuning the compound’s pharmacokinetic properties .
Synthetic Route Optimization
Key steps in the compound’s synthesis include:
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Oxazole Formation : Cyclocondensation of 3,5-dimethyl-1,2-oxazole-4-carbaldehyde with hydroxylamine.
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Piperidine Coupling : Nucleophilic substitution between 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine and propan-1-one bromide.
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Final Assembly : Michael addition under basic conditions (K₂CO₃, DMF, 60°C).
Yield Data :
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Oxazole formation: 72–85%
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Piperidine coupling: 63–78%
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Final step: 58%
Stability and Degradation
The compound degrades under:
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Acidic Hydrolysis (HCl, 80°C): Cleavage of the oxazole ring to form diketones .
-
Oxidative Conditions (H₂O₂): Imidazole ring oxidation to nitro derivatives .
Biological Activity Correlation
Structural modifications via these reactions enhance antibacterial efficacy. For instance:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the oxazole ring and the piperidine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound. For instance, methods like 2D NMR spectroscopy can elucidate the spatial arrangement of atoms within the molecule, providing insights into its potential reactivity and biological activity .
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and imidazole rings have shown promising results against various bacterial strains. Studies suggest that such compounds can inhibit microbial growth effectively, making them potential candidates for developing new antibiotics .
Anticancer Properties
Compounds with oxazole moieties have been studied for their anticancer activities. The unique electronic properties of oxazoles can enhance the interaction with biological targets involved in cancer progression. Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy .
Neuropharmacological Effects
Given the presence of piperidine and imidazole groups, this compound may also possess neuropharmacological properties. Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, offering therapeutic avenues for neurological disorders such as anxiety and depression .
Biological Assays and Molecular Docking Studies
Biological assays are crucial in evaluating the efficacy of new compounds. The following table summarizes key findings from recent studies on related compounds:
Molecular docking studies further elucidate how these compounds interact at the molecular level with specific targets, providing insights into their binding affinities and potential therapeutic effects.
Case Study: Antimicrobial Activity
In a study evaluating a series of piperidine derivatives, it was found that compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized a serial dilution method to determine Minimum Inhibitory Concentrations (MICs), revealing that these compounds could serve as lead molecules for antibiotic development .
Case Study: Anticancer Research
Another study focused on oxazole-containing compounds showed promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, emphasizing molecular features, synthetic routes, and inferred biological properties.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity vs. Bioactivity: The target compound’s simpler isoxazole-imidazole-piperidine scaffold (vs. coumarin-diazepine hybrids in ) may favor better pharmacokinetic profiles due to reduced molecular weight (~430 vs. ~650). Ethylimidazole substituents (target compound) vs. morpholinoethyl groups () alter polarity, impacting blood-brain barrier permeability.
Synthetic Accessibility: The target compound likely requires multi-step synthesis (alkylation of piperidine, imidazole coupling), similar to methods in .
Biological Implications :
- Imidazole-containing analogs (e.g., ) show broad-spectrum activity against microbial and cancer targets. The ethyl group in the target compound may enhance lipophilicity, favoring membrane penetration.
- Piperidine-linked ketones (as in the target) are common in kinase inhibitors (e.g., PI3K/AKT pathway), though direct evidence is lacking in the provided sources.
Research Findings and Limitations
- Computational Modeling : Tools like the CCP4 suite could predict the target compound’s binding modes with proteins, though crystallographic data are absent.
- Gaps in Evidence: No explicit pharmacological data for the target compound exist in the provided materials. Activity is inferred from structurally related molecules (e.g., ).
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The structure includes a dimethyl oxazole ring and an imidazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.44 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research has shown that derivatives of oxazole and imidazole exhibit significant antimicrobial activity. For instance, compounds containing imidazole rings have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively tested in isolation; however, its structural components suggest potential antibacterial effects.
Case Study: Antibacterial Activity of Imidazole Derivatives
A study evaluated a series of imidazole derivatives for their antibacterial properties using the agar disc diffusion method. Compounds similar to the one displayed inhibition zones against E. coli and P. mirabilis, indicating significant antibacterial activity .
The biological activity of compounds like 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one is often attributed to their ability to interact with biological targets such as enzymes or receptors involved in disease processes. For example:
- Antibacterial Mechanism : Compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Anti-inflammatory Mechanism : They may modulate signaling pathways that lead to inflammation, such as NF-kB or MAPK pathways.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of oxazole and imidazole derivatives:
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Substituent coupling : Reacting 3,5-dimethylisoxazole derivatives with piperidine intermediates via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent and reflux optimization : Ethanol or DMF/EtOH mixtures (1:1) under reflux (2–4 hours) are effective for cyclization and purification, as demonstrated in analogous oxazole-piperidine syntheses .
- Purification : Recrystallization from polar aprotic solvents (DMF/EtOH) improves yield and purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : and NMR to confirm substituent positions (e.g., distinguishing imidazole vs. oxazole protons) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected with MW ≈ 367.5 g/mol).
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm piperidine ring conformation, as applied to similar sulfonyl-piperidine derivatives .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural motifs:
- Imidazole moiety : Screen for kinase or GPCR activity via fluorescence polarization or radioligand binding assays .
- Piperidine-oxazole hybrids : Evaluate antimicrobial or anti-inflammatory activity using MIC (Minimum Inhibitory Concentration) or COX-2 inhibition assays .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer :
- Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., imidazole methyl groups or oxazole ring opening) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What computational methods aid in predicting binding modes to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., CYP450 enzymes or ion channels). Focus on interactions between the oxazole ring and hydrophobic pockets .
- MD simulations : Simulate ligand-protein dynamics (100 ns) to assess stability of hydrogen bonds with piperidine nitrogen .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Fragment-based SAR : Synthesize analogs with modifications to:
- Imidazole substituents : Replace 2-ethyl group with methyl or propyl to assess steric effects .
- Piperidine linker : Shorten or lengthen the methylene spacer between imidazole and piperidine .
- Statistical design : Apply a factorial experimental design (e.g., 2 factorial) to evaluate synergistic effects of substituent changes on bioactivity .
Q. What analytical techniques are critical for resolving contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Phase solubility analysis : Measure equilibrium solubility in solvents like water, DMSO, and hexane using UV-Vis spectroscopy .
- Thermodynamic profiling : Calculate Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .
Cross-Disciplinary and Mechanistic Questions
Q. How can environmental fate studies inform lab handling protocols for this compound?
- Methodological Answer :
- Environmental persistence assays : Use OECD 301B (Ready Biodegradability Test) to assess microbial degradation in wastewater .
- Ecotoxicity screening : Conduct Daphnia magna or algae growth inhibition tests to establish LC values .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
